molecular formula ¹³C₆H₁₄O₆ B1147032 D-Sorbitol-13C6 CAS No. 121067-66-1

D-Sorbitol-13C6

Cat. No.: B1147032
CAS No.: 121067-66-1
M. Wt: 188.13
Attention: For research use only. Not for human or veterinary use.
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Description

D-Sorbitol-13C6, also known as this compound, is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Glucitol, commonly known as sorbitol, which is a sugar alcohol used in various applications. The labeling with carbon-13 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.

Biochemical Analysis

Biochemical Properties

It is known that D-Glucitol-13C6 can interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

A structurally similar compound, 1,5-Anhydro-D-glucitol (1,5-AG), has been found to significantly inhibit SARS-CoV-2 infection . This suggests that D-Glucitol-13C6 may also have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that D-Glucitol-13C6 can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that D-Glucitol-13C6 is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that D-Glucitol-13C6 is used in biochemical research , suggesting that it may have significant effects at different dosages.

Metabolic Pathways

It is known that D-Glucitol-13C6 can interact with various enzymes and cofactors , suggesting that it may be involved in various metabolic pathways.

Transport and Distribution

It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Sorbitol-13C6 can be synthesized through isotopic labeling of D-sorbitol. One common method involves the use of carbon-13 labeled methanol as the carbon source. The process typically involves fermentation using yeast, followed by hydrolysis to obtain the labeled compound. The fermentation is carried out at 37°C for 20 hours, followed by an increase in temperature to 44°C for an additional hour. The hydrolysis is performed at 100°C for 6 hours .

Industrial Production Methods

Industrial production of this compound involves similar principles but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the labeled compound. The use of advanced fermentation and hydrolysis techniques allows for efficient production of this compound with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

D-Sorbitol-13C6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce D-glucose-13C6.

    Reduction: It can be reduced to form other sugar alcohols.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.

Major Products

    Oxidation: Produces D-glucose-13C6.

    Reduction: Produces various sugar alcohols.

    Substitution: Produces derivatives with different functional groups.

Scientific Research Applications

D-Sorbitol-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    D-Glucose-13C6: Another carbon-13 labeled compound used in metabolic studies.

    D-Mannitol-13C6: A similar sugar alcohol with applications in medical and chemical research.

    D-Fructose-13C6: Used in studies of fructose metabolism and its effects on health.

Uniqueness

D-Sorbitol-13C6 is unique due to its specific labeling of all six carbon atoms with carbon-13. This high level of isotopic purity makes it particularly valuable in detailed metabolic studies and in applications requiring precise tracking of molecular interactions .

Biological Activity

D-Sorbitol-13C6, a stable isotopic form of D-sorbitol, is a six-carbon sugar alcohol involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in metabolic studies, particularly focusing on its role in the polyol pathway and cellular functions.

Overview of this compound

This compound is utilized as a tracer in biochemical research due to its stable isotope labeling, which allows for detailed tracking of metabolic pathways. It is structurally similar to glucose and participates in the polyol pathway, where it is produced from glucose via the enzyme aldose reductase. This compound has applications across various fields, including biochemistry, medicine, and food science.

Polyol Pathway Involvement:

  • This compound participates in the polyol pathway, converting glucose into sorbitol through aldose reductase. This pathway is crucial for maintaining osmotic balance in cells and plays a role in diabetic complications due to sorbitol accumulation.

Biochemical Properties:

  • As a sugar alcohol, D-sorbitol can interact with various enzymes and proteins, influencing metabolic processes. Its stable isotopic nature allows researchers to trace its incorporation into biomolecules and study its effects on cellular metabolism.

Cellular Impact

This compound has been shown to influence cellular functions significantly:

  • Mitochondrial Function:
    • Research indicates that sorbitol accumulation can lead to mitochondrial dysfunction, contributing to neurodegenerative conditions. In models of SORD deficiency (a condition related to sorbitol accumulation), treatment with aldose reductase inhibitors like AT-007 reduced sorbitol levels and improved mitochondrial function .
  • Glycolysis and Metabolic Flux:
    • Studies using stable isotope tracing have demonstrated that increased matrix stiffness enhances glucose consumption through the polyol pathway, leading to elevated sorbitol levels. This suggests that this compound may play a role in modulating metabolic responses based on environmental stiffness .
  • Esterification Reactions:
    • This compound has been identified as a modifying agent in protein structures through esterification reactions. For example, it can esterify glutamic acid residues in proteins, impacting their stability and function .

Case Studies and Experimental Data

Study Findings
Sorbitol Reduction via GovorestatDemonstrated that AT-007 treatment significantly reduced sorbitol levels in patient-derived fibroblasts and improved mitochondrial function in Drosophila models .
Matrix Stiffness and Sorbitol AccumulationFound that cells on stiffer matrices exhibited increased glycolytic flux leading to higher sorbitol levels, indicating a metabolic adaptation .
Esterification of ProteinsIdentified the esterification of specific peptides by this compound, confirming its role in modifying protein structure .

Pharmacokinetics

This compound is known for its stability as an isotopic tracer. Its pharmacokinetics involve absorption through the gastrointestinal tract when ingested, followed by distribution throughout the body where it can participate in metabolic processes.

Applications

This compound is widely used in scientific research for:

  • Metabolic Studies: Tracing glucose metabolism pathways.
  • Pharmaceutical Development: As a stabilizing excipient or isotonic agent.
  • Diagnostic Imaging: Serving as a reference standard in analytical chemistry.

Properties

IUPAC Name

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-GVZKVBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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